molecular formula C7H6FN3O2 B2998141 6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1909347-79-0

6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No.: B2998141
CAS No.: 1909347-79-0
M. Wt: 183.142
InChI Key: WPDBTFMEWIMMPK-UHFFFAOYSA-N
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Description

6-Amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound featuring a pyrido-oxazine scaffold with amino and fluoro substituents at positions 6 and 7, respectively. It serves as a critical intermediate in the synthesis of herbicides such as SYP-300 and flumioxazin, demonstrating potent herbicidal activity against broadleaf weeds while maintaining crop safety . Its structure combines a bicyclic pyrido-oxazine core with electron-withdrawing (fluoro) and electron-donating (amino) groups, enabling unique interactions in biological systems.

Properties

IUPAC Name

6-amino-7-fluoro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O2/c8-3-1-4-7(11-6(3)9)10-5(12)2-13-4/h1H,2H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDBTFMEWIMMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=NC(=C(C=C2O1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909347-79-0
Record name 6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-fluoro-6-nitro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one with reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas can yield the desired amino derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Halogenation and other substitution reactions can occur at the fluorine or amino positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, and other functionalized derivatives.

Scientific Research Applications

6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications in Analogs

The compound’s analogs vary in substituents, heterocyclic ring arrangement, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Key Structural Features Biological Activity/Application Synthesis Method Reference(s)
6-Amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (Target compound) Pyrido[3,2-b][1,4]oxazin-3-one core; 6-amino, 7-fluoro substituents Herbicide intermediate (e.g., SYP-300); inhibits weed growth Catalytic hydrogenation of nitro precursor using Raney Ni (95.2% yield)
6-Amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one Chloro substituent at position 7 instead of fluoro Potential herbicidal use (unconfirmed; structural analog) Likely similar to target compound, with Cl introduction during synthesis
7-Chloro-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one Pyrido[4,3-b] ring isomer; chloro substituent at position 7 Unknown; scaffold used in drug design (e.g., kinase inhibitors) Not explicitly described
7-Nitro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one Nitro group at position 7 instead of amino/fluoro Precursor for further functionalization (e.g., reduction to amino derivatives) Nitration of parent scaffold (similar to ’s nitration protocol)
2,2-Dimethyl-6-amino-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one 2,2-dimethyl substitution on oxazine ring; 6-amino group Process development for PARP-1 inhibitors; explored for anticancer applications Nitration followed by catalytic hydrogenation

Physicochemical and Commercial Data

Table 2: Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Purity (Commercial) Price (50 mg)
This compound C₇H₆FN₃O₂ 195.1 ≥95% €941
6-Amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one C₇H₆ClN₃O₂ 211.6 ≥95% Not listed
2,2-Dimethyl-6-nitro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one C₉H₉N₃O₃ 207.2 ≥95% €2,845 (500 mg)

Commercial data sourced from CymitQuimica and Enamine Ltd .

Research and Development Context

  • Herbicide Development : The target compound’s efficacy in SYP-300 highlights its role in agrochemical R&D, with safety profiles validated at 200 g a.i./hm² for crops .
  • Medicinal Chemistry : Analogs like 2,2-dimethyl derivatives are optimized for PARP-1 inhibition, leveraging the oxazine scaffold’s ability to mimic adenine in enzyme binding .
  • Synthetic Challenges : Positional isomerism (e.g., pyrido[4,3-b] vs. [3,2-b]) significantly alters physicochemical properties and bioactivity, necessitating precise regiochemical control .

Biological Activity

6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C7_7H6_6FN3_3O2_2. The compound features a pyrido[3,2-b][1,4]oxazine ring system with significant substitutions that may influence its biological activity.

Structural Information:

  • Molecular Formula: C7_7H6_6FN3_3O2_2
  • SMILES: C1C(=O)NC2=NC(=C(C=C2O1)F)N
  • InChIKey: WPDBTFMEWIMMPK-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common strategies include:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : Halogenation and other substitution reactions can occur at the fluorine or amino positions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that compounds within the oxazine family exhibit antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound's MIC against certain Gram-negative and Gram-positive bacteria has been reported to be in the range of 80–160 µg/ml .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes:

  • Gyrase and Topoisomerase IV : It has shown micromolar IC50 values against E. coli gyrase and topoisomerase IV .

Study 1: Antibacterial Properties

In a study published in 2024, derivatives of the oxazolidinyl alkyl amines series were evaluated for their antibacterial properties. The study found that modifications to the structure significantly improved their activity against E. coli and other pathogens .

Research indicates that the mechanism of action for compounds similar to this compound involves interaction with DNA gyrase and topoisomerase IV. These interactions disrupt bacterial DNA replication processes .

Comparison with Related Compounds

A comparative analysis of similar compounds reveals that variations in substituents significantly affect biological activity:

Compound NameSubstituentMIC (µg/ml)IC50 (nM)
This compoundFluorine80–16013.2–27
6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneChlorineVariesVaries

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